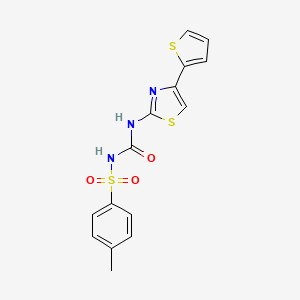
Anticancer agent 35
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 35 is an experimental compound under development for its potential use in cancer therapy. It is being studied for its efficacy in treating various types of cancer, including advanced biliary tract cancer, non-small cell lung cancer, and solid tumors . This compound is part of a new generation of anticancer drugs that aim to target cancer cells more effectively while minimizing damage to healthy cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 35 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One of the methods used for its synthesis is continuous flow chemistry, which offers advantages such as better heat and mass transfer, improved process control, and safety . This method allows for the efficient production of the compound with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method is preferred due to its ability to produce large quantities of the compound in a controlled and efficient manner. The process involves the use of specialized equipment that allows for the continuous mixing and reaction of the starting materials, leading to the formation of the desired product.
化学反应分析
Types of Reactions: Anticancer agent 35 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification of the compound’s structure and the enhancement of its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, the use of specific catalysts can enhance the reaction rate and selectivity.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that exhibit enhanced anticancer activity. These derivatives are further studied for their potential use in cancer therapy.
科学研究应用
Anticancer agent 35 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of anticancer drugs and their interactions with biological targets . In biology, it is used to investigate the cellular and molecular mechanisms underlying cancer progression and the development of drug resistance . In medicine, it is being studied in clinical trials for its efficacy in treating various types of cancer . In industry, it is used in the development of new anticancer drugs and therapies.
作用机制
The mechanism of action of Anticancer agent 35 involves its interaction with specific molecular targets and pathways involved in cancer progression. It acts as a DNA-alkylating agent, producing chloroethyl carbenium ions and carbamylated intermediates in vivo . These reactive intermediates can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, this compound can inhibit the activity of key enzymes involved in DNA repair, further enhancing its anticancer effects .
相似化合物的比较
Anticancer agent 35 is unique compared to other similar compounds due to its specific mechanism of action and its ability to target multiple pathways involved in cancer progression. Similar compounds include other DNA-alkylating agents, such as nitrogen mustards and platinum-based drugs . this compound has shown greater efficacy and selectivity in preclinical studies, making it a promising candidate for further development .
List of Similar Compounds:- Nitrogen mustards
- Platinum-based drugs
- Anthraquinone derivatives
- Natural product-based hybrids
属性
分子式 |
C15H13N3O3S3 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)24(20,21)18-14(19)17-15-16-12(9-23-15)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18,19) |
InChI 键 |
JYYMCJAPFDGTKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















